6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It contains a 4-benzylpiperidin-1-yl moiety , which is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
The compound interacts with its targets by binding to the active sites, leading to the release of monoamines. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance or inhibit the transmission of nerve impulses .
Biochemical Pathways
The compound affects the monoaminergic system, particularly the dopaminergic and noradrenergic pathways. The increase in dopamine and norepinephrine levels can lead to various downstream effects, such as increased alertness, mood elevation, and enhanced cognitive function .
Pharmacokinetics
Compounds with a 4-benzylpiperidin-1-yl moiety are known to have a fast onset of action and a short duration .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific physiological and pathological context. In general, the increase in monoamine levels can lead to changes in neuronal activity and neurotransmission, potentially impacting various cognitive and behavioral processes .
Biochemical Analysis
Biochemical Properties
The compound 6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one interacts with various enzymes and proteins . It has been found to inhibit the activity of GlyT1, a glycine transporter, and has shown selectivity over other receptors such as GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A . The nature of these interactions involves binding to the active sites of these enzymes, thereby influencing their function .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the hyperlocomotion induced by acute treatment of phencyclidine, and improve the impaired negative and cognitive symptoms in chronic phencyclidine-induced C57BL/6J mice .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the activity of GlyT1 by binding to its active site, thereby preventing the reuptake of glycine .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied . It has been found to have long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dosage of 40 mg kg−1, it can inhibit the hyperlocomotion induced by acute treatment of phencyclidine . More studies are needed to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Properties
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-16(12-27-19-21-17-15(11-20-23-17)18(26)22-19)24-8-6-14(7-9-24)10-13-4-2-1-3-5-13/h1-5,11,14H,6-10,12H2,(H2,20,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOKHPUSNOOGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=C(C=NN4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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